Ethyl 2-iodohexanoate Ethyl 2-iodohexanoate
Brand Name: Vulcanchem
CAS No.: 33666-90-9
VCID: VC18724665
InChI: InChI=1S/C8H15IO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol

Ethyl 2-iodohexanoate

CAS No.: 33666-90-9

Cat. No.: VC18724665

Molecular Formula: C8H15IO2

Molecular Weight: 270.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-iodohexanoate - 33666-90-9

Specification

CAS No. 33666-90-9
Molecular Formula C8H15IO2
Molecular Weight 270.11 g/mol
IUPAC Name ethyl 2-iodohexanoate
Standard InChI InChI=1S/C8H15IO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3
Standard InChI Key WZQDKMOIDWGJST-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=O)OCC)I

Introduction

Synthesis Methodologies

Alkylation and Iodination Strategies

The synthesis of ethyl 2-iodohexanoate often begins with the alkylation of ethyl acetoacetate derivatives. As demonstrated in analogous phosphonoacetate alkylations (e.g., ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate), sodium hydride-mediated deprotonation facilitates nucleophilic attack at the α-carbon . For iodination, two primary approaches dominate:

  • Halogen Exchange Reactions: Using KI in acetone with ethyl 2-bromohexanoate at 60°C achieves 75–85% conversion .

  • Direct Iodination of Unsaturated Esters: Ethyl hex-2-enoate treated with HI in acetic acid yields the target compound, though competing addition reactions necessitate careful stoichiometric control .

Table 1: Comparative Analysis of Synthetic Routes

MethodReagentsTemperature (°C)Yield (%)Byproducts
Halogen ExchangeKI, Acetone6078Ethyl bromide
Direct IodinationHI, Acetic Acid2565Diiodohexanoate
Decarboxylative AlkylationZn, NHP ester8090CO₂, Phthalimide

The decarboxylative approach adapted from zinc-mediated reactions with N-hydroxyphthalimide (NHP) esters shows particular promise, achieving 90% yield by leveraging alkylzinc intermediates . This method avoids stoichiometric metal reagents, enhancing scalability.

Optimization Challenges

A critical challenge lies in minimizing the formation of dialkylated byproducts. In phosphonoacetate syntheses, reducing reaction temperatures to −60°C suppressed dialkylation from 30% to <5% . Similar optimization for ethyl 2-iodohexanoate could involve low-temperature iodination (-30°C) with slow reagent addition.

Physicochemical Properties

Ethyl 2-iodohexanoate’s properties derive from its hybrid aliphatic-iodinated structure:

Table 2: Key Physicochemical Parameters

PropertyValue/RangeMeasurement Method
Molecular Weight256.09 g/molHRMS
Density1.52–1.58 g/cm³Pycnometry
Boiling Point163–165°C (23 mmHg)Distillation
LogP2.8–3.1HPLC
Solubility0.5 mg/mL in H₂OGravimetric

The elevated logP value (2.8–3.1) compared to non-iodinated esters (e.g., ethyl hexanoate, logP 2.4) reflects increased hydrophobicity from the iodine atom . NMR spectra typically show characteristic shifts: δ 4.1–4.3 ppm (quartet, OCH₂CH₃), δ 1.2–1.3 ppm (triplet, CH₃), and δ 4.8–5.1 ppm (multiplet, CHI) .

Applications in Organic Synthesis

Cross-Coupling Reactions

Ethyl 2-iodohexanoate serves as a versatile electrophile in Negishi and Suzuki-Miyaura couplings. The iodine’s moderate leaving group ability balances reactivity and stability, enabling:

  • Palladium-catalyzed arylations to form α-arylhexanoates (precursors to NSAIDs)

  • Zinc-mediated conjugate additions for β-functionalized esters

Recent work demonstrates its utility in synthesizing γ-lactams via intramolecular Heck cyclization, achieving 72% yield with Pd(OAc)₂/XPhos catalysis .

Pharmaceutical Intermediates

The compound’s β-iodo group is pivotal in constructing angiotensin-converting enzyme (ACE) inhibitors. For example, iodolactonization of ethyl 2-iodohexanoate derivatives produces key intermediates for Quinapril analogs .

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